CNT2 inhibitor-1

Übersicht

Beschreibung

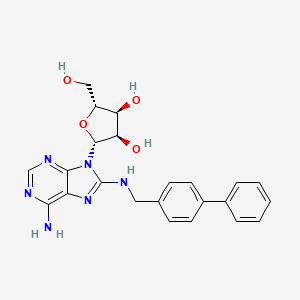

Die Verbindung, die durch den Code „PMID25815140C48“ identifiziert wird, ist ein 8-Aminoadenosin-Derivat. Sie ist als ein neuartiger Inhibitor des humanen Natrium/Nukleosid-Cotransporters 2 (CNT2) bekannt, der vom Gensymbol SLC28A2 codiert wird . Diese Verbindung wird in der wissenschaftlichen Literatur auch als „Verbindung 48“ bezeichnet .

Wirkmechanismus

Target of Action

The primary target of CNT2 inhibitor-1 is the concentrative nucleoside transporter 2 (CNT2) . This transporter plays a crucial role in the absorption of dietary purine nucleosides in the small intestine .

Mode of Action

This compound interacts with CNT2 and inhibits its function . It has an IC50 value of 640 nM for human CNT2 , indicating its potent inhibitory activity.

Biochemical Pathways

The inhibition of CNT2 by this compound affects the absorption of dietary purine nucleosides in the small intestine . These nucleosides are rapidly degraded to their final product, uric acid, by xanthine oxidase in humans . Therefore, the inhibition of CNT2 can lead to a decrease in the levels of uric acid, which is the end product of purine metabolism.

Pharmacokinetics

It is known that the compound has poor solubility . After oral administration of this compound and [14C]-inosine, a significant reduction in radioactive excretion was observed in rats at 6 and 24 hours . This suggests that this compound inhibits the absorption of [14C]-inosine in the small intestine .

Result of Action

The inhibition of CNT2 by this compound leads to a decrease in the absorption of dietary purine nucleosides in the small intestine . This results in a reduction in the levels of uric acid, which could potentially be beneficial in the treatment of hyperuricemia .

Biochemische Analyse

Biochemical Properties

CNT2 Inhibitor-1 interacts with the CNT2 protein, a member of the solute carrier family responsible for the uptake and efflux of nutrients, metabolites, and xenobiotics in human cells . The inhibitor specifically targets CNT2, thereby affecting the transport of purines .

Cellular Effects

The inhibition of CNT2 by this compound impacts various cellular processes. It influences cell function by altering the transport of purine nucleosides, which are crucial for DNA and RNA synthesis. This could potentially affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the CNT2 protein and inhibiting its function. This prevents the transport of purine nucleosides into the cell, thereby affecting nucleotide synthesis and potentially altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively inhibit CNT2 over time. HEK293–JumpIn–SLC28A2 cells were pretreated with 31.6 µM this compound for 1 h to inhibit SLC28A2 .

Metabolic Pathways

This compound is involved in the metabolic pathways of purine nucleosides. By inhibiting CNT2, it affects the transport of these nucleosides, potentially impacting metabolic flux or metabolite levels .

Transport and Distribution

This compound, by virtue of inhibiting CNT2, affects the transport and distribution of purine nucleosides within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane, where CNT2 is located. Its activity would be focused on this location, inhibiting the function of CNT2 and thereby affecting the transport of purine nucleosides .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Aminoadenosin-Derivaten, einschließlich PMID25815140C48, beinhaltet die Modifikation von Adenosin an der 8-Position. Der spezifische Syntheseweg und die Reaktionsbedingungen für diese Verbindung sind im Patent US20070179115 detailliert beschrieben . Der Prozess beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte Modifikation zu erreichen.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für PMID25815140C48 in der verfügbaren Literatur nicht explizit beschrieben sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Sicherstellung der Reinheit des Endprodukts und die Implementierung von Qualitätskontrollmaßnahmen zur Erfüllung industrieller Standards umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

PMID25815140C48 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, einschließlich Temperatur, Lösungsmittel und Reaktionszeit.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise kann die Oxidation zu oxidierten Adenosin-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Adenosinverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

PMID25815140C48 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Sonde verwendet, um die Hemmung des humanen Natrium/Nukleosid-Cotransporters 2 zu untersuchen.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um Nukleosidtransportmechanismen zu verstehen.

Medizin: Es hat aufgrund seiner inhibitorischen Wirkung auf Nukleosidtransporter, die an verschiedenen physiologischen Prozessen beteiligt sind, potenzielle therapeutische Anwendungen.

Industrie: Die Verbindung kann bei der Entwicklung neuer Medikamente und als Forschungswerkzeug in der Arzneimittelforschung verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von PMID25815140C48 beinhaltet die Hemmung des humanen Natrium/Nukleosid-Cotransporters 2 (CNT2). Dieser Transporter ist für die Aufnahme von Nukleosiden in Zellen verantwortlich. Durch die Hemmung von CNT2 stört die Verbindung den Nukleosidtransport und beeinflusst zelluläre Prozesse, die auf die Aufnahme von Nukleosiden angewiesen sind .

Analyse Chemischer Reaktionen

Types of Reactions

PMID25815140C48 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce a variety of substituted adenosine compounds.

Wissenschaftliche Forschungsanwendungen

PMID25815140C48 has several scientific research applications, including:

Chemistry: It is used as a probe to study the inhibition of the human sodium/nucleoside cotransporter 2.

Biology: The compound is utilized in biological studies to understand nucleoside transport mechanisms.

Medicine: It has potential therapeutic applications due to its inhibitory effects on nucleoside transporters, which are involved in various physiological processes.

Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

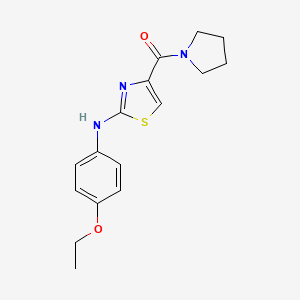

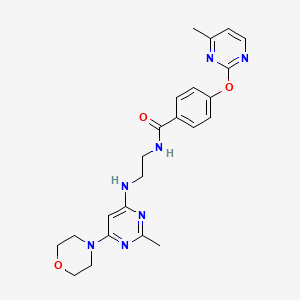

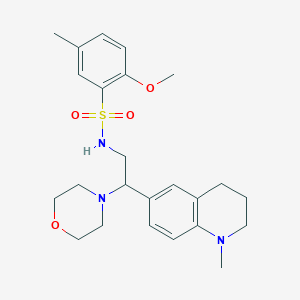

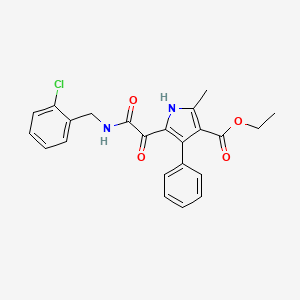

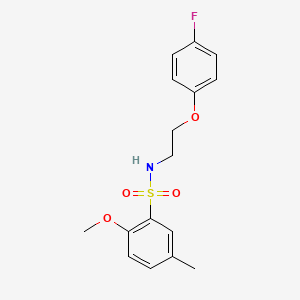

Ähnliche Verbindungen zu PMID25815140C48 sind andere 8-Aminoadenosin-Derivate und Inhibitoren von Nukleosidtransportern. Einige Beispiele sind:

- 8-(4-Phenylbenzylamino)adenosin

- CNT2-Inhibitor-1

Einzigartigkeit

PMID25815140C48 ist aufgrund seiner spezifischen Modifikation an der 8-Position von Adenosin einzigartig, die seine inhibitorische Aktivität gegen CNT2 verleiht. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung des Nukleosidtransports und die Entwicklung potenzieller therapeutischer Mittel .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLIKUSWRSEPSM-WGQQHEPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)

![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2964442.png)

![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)

![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)